3-Hydroxy-2-methylbenzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of hydroxybenzoic acid derivatives involves various methods, including reactions starting from salicylic acid or other precursors. For instance, a study describes the synthesis of a light stabilizer, 3,3′-Methylene-bis[6-hydroxybenzoic acid], from salicylic acid and formaldehyde, using phosphoric acid as a catalyst, achieving a yield of over 89.4% and a purity of 97.6% (Gao Jian-rong, 2013).
Molecular Structure Analysis
Molecular structure analysis of hydroxybenzoic acids and their derivatives often employs techniques such as infrared spectroscopy, 1H NMR, and X-ray crystallography. For example, the crystal structure of a Schiff base compound derived from 2-hydroxybenzoic acid was elucidated, revealing details about its molecular configuration and interactions (Wang, Nong, Li, Jing-ping, Pu, Yan-ling, 2007).
Chemical Reactions and Properties
Hydroxybenzoic acids participate in various chemical reactions, forming different products depending on the conditions. A mechanism for the formation of 3-hydroxy-2-methylbenzoic acid from 3-aminonaphthalene-1,5-disulphonic acid through alkali fusion in an autoclave was suggested, delineating the possible steps involved in the degradation of one of the naphthalene rings to yield the benzenoid product (R. Sangaiah, G. Rao, 2013).
Physical Properties Analysis
The physical properties of hydroxybenzoic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The crystal structure and stability of these compounds can be significantly influenced by the presence of functional groups and substitutions on the benzene ring.
Chemical Properties Analysis
The chemical properties, including acidity, reactivity with other chemical species, and potential for forming polymers or complexes, are essential for understanding the behavior of hydroxybenzoic acid derivatives in different environments. Studies on metal complexes of cyclic hydroxamates, for example, reveal insights into the coordination behavior and stability of such compounds (Ahmed Alagha, L. Parthasarathi, Declan Gaynor, H. Müller‐Bunz, Z. Starikova, E. Farkas, E. O'Brien, M. Gil, K. Nolan, 2011).
Scientific Research Applications
Antibacterial Activity : A novel hybrid derivative of 3-Hydroxy Benzoic Acid has shown potential antibacterial activity, which can be beneficial in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).
Pharmaceutical Applications : Schiff-base ligands prepared from synthesized 3-Formyl-2-hydroxy-5-methylbenzoic acid have promising prospects in pharmaceutical applications (Qing-xia, 2006).
Corrosion Inhibition : It effectively inhibits the corrosion of AISI 316L stainless steel in environmentally friendly aqueous pickling solutions (Narváez, Cano, & Bastidas, 2005).
Chemical Synthesis : It is formed from 3-aminonaphthalene-1,5-disulphonic acid by alkali fusion in an autoclave, indicating a possible mode of degradation of one of the naphthalene rings (Sangaiah & Rao, 2013).
Electronic Applications : Polyaniline doped with benzoic acid and substituted benzoic acids, including 3-Hydroxy-2-methylbenzoic Acid, exhibits high conductivity, making it a promising material for high-power electronic applications (Amarnath & Palaniappan, 2005).
Vibrational Spectroscopy : Computational methods have accurately predicted the vibrational spectra and electronic properties of 4-hydroxy-3-methylbenzoic acid (Palanimurugan & Jeyavijayan, 2021).
Magnetic Properties : It influences the anisotropy of diamagnetic susceptibility in aromatic compounds, affecting their magnetic properties (Abdel-Kader, 1982).
Structural and Luminescent Properties : Different structural and photo-luminescent properties have been observed in compounds synthesized with 3-Methylbenzoic Acid (Xiang, 2011).
Adipogenesis and Toxicology : Certain parabens, structurally related to 3-Hydroxy-2-methylbenzoic Acid, have been shown to promote adipogenesis and adipose tissue development in mice, indicating potential health risks (Hu et al., 2013).
Biodegradation : Its metabolites, such as those from phenolic compounds, can be effectively biodegraded in contaminated groundwater using microbial fuel cells, aiding in situ bioremediation (Hedbávná, Rolfe, Huang, & Thornton, 2016).
Safety And Hazards
3-Hydroxy-2-methylbenzoic acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-hydroxy-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIERSGULWXEJKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291103 | |
Record name | 3-Hydroxy-2-methylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-methylbenzoic Acid | |
CAS RN |
603-80-5 | |
Record name | 603-80-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-2-methylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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